molecular formula C6H9NO2 B8364363 3-Oxazol-4-yl-propan-1-ol

3-Oxazol-4-yl-propan-1-ol

Cat. No. B8364363
M. Wt: 127.14 g/mol
InChI Key: ISNFOLPMZHAFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxazol-4-yl-propan-1-ol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2

InChI Key

ISNFOLPMZHAFMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sol. of 3-oxazol-4-yl-acrylic acid ethyl ester (13.1 g, 90.5 mmol) in dry CH2Cl2 (50 mL) at −78° C. was added dropwise DIBAL (1M in hexane, 181 mL, 181 mmol). The reaction mixture was stirred at −78° C. for 1 h, then was allowed to warm slowly to rt while being stirred overnight. Aq. sat. potassium sodium tartrate was added, and the aq. phase was extracted three times with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. This crude product was purified by FC(CH2Cl2/MeOH; 49:1→48:2→47:3→46:4→45:5). To a sol. of this material in dry EtOH (120 mL) was added Pd on charcoal (10%, 700 mg), and the mixture was stirred at rt under H2 for 3 h. The mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. Drying the residue under high vacuum yielded the title compound (8.45 g, 73%). LC-MS: tR=0.45, ES+: 128.15.
Name
3-oxazol-4-yl-acrylic acid ethyl ester
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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